molecular formula C16H28O3 B14632257 15-Methyl-1-oxacyclohexadecane-2,13-dione CAS No. 57785-40-7

15-Methyl-1-oxacyclohexadecane-2,13-dione

Cat. No.: B14632257
CAS No.: 57785-40-7
M. Wt: 268.39 g/mol
InChI Key: OMEHFLCQTFHGJQ-UHFFFAOYSA-N
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Description

15-Methyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C15H26O3. It is also known by other names such as 12-ketopentadecanolide and 12-oxo-15-pentadecanolide . This compound is part of the larger family of oxacyclohexadecanes, which are characterized by a 16-membered ring containing an oxygen atom and two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of long-chain hydroxy acids or esters. One common method is the lactonization of 15-hydroxy-1-pentadecanone under acidic conditions . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

15-Methyl-1-oxacyclohexadecane-2,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

15-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules.

Properties

CAS No.

57785-40-7

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

15-methyl-oxacyclohexadecane-2,13-dione

InChI

InChI=1S/C16H28O3/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-13-14/h14H,2-13H2,1H3

InChI Key

OMEHFLCQTFHGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCCCCCCCCCC(=O)OC1

Origin of Product

United States

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